molecular formula C13H11FO2 B6373137 2-Fluoro-4-(2-hydroxymethylphenyl)phenol CAS No. 1261997-32-3

2-Fluoro-4-(2-hydroxymethylphenyl)phenol

Cat. No.: B6373137
CAS No.: 1261997-32-3
M. Wt: 218.22 g/mol
InChI Key: YGNQIOWEXUJLSN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxymethylphenyl)phenol ( 1261997-32-3) is a fluorinated phenolic compound of significant interest in pharmaceutical and material science research . Its structure, featuring a hydroxymethylphenyl group and a fluoro-substituted phenol, provides a balanced polarity and reactivity, making it a versatile synthetic intermediate . The presence of both hydroxyl groups enables selective modifications, which is particularly valuable in drug discovery campaigns for constructing more complex target molecules . The meta-substituted fluorine atom can enhance metabolic stability and influence bioavailability, properties highly sought after in the development of long-acting therapeutics and imaging agents . Recent trends in green chemistry have amplified interest in this compound as a potential building block for advanced polymer synthesis, including biodegradable polymers and low-toxicity pharmaceutical excipients . Its thermal stability (decomposition above 200°C) allows for processing in high-temperature industrial workflows . The compound exhibits a moderate solubility profile in polar organic solvents like ethanol and acetone, making it suitable for controlled-release formulations and other specialized applications . Analytical characterization by HPLC and NMR spectroscopy confirms high purity grades, which is a critical factor for regulatory compliance in pharmaceutical applications . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-4-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNQIOWEXUJLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684137
Record name 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-32-3
Record name 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Fluoro-4-Bromophenol

Starting with 3-fluorophenol, bromination at the para-position is achieved using brominating agents like N-bromosuccinimide (NBS) in acetonitrile under radical conditions. Protection of the phenolic hydroxyl as an isopropyl ether (using 2-bromopropane and K₂CO₃ in acetone) precedes bromination to minimize side reactions.
Reaction Conditions :

  • Bromination: NBS (1.1 eq), AIBN (catalytic), acetonitrile, reflux, 12 h.

  • Yield: 85–90%.

Synthesis of 2-Hydroxymethylphenylboronic Acid

2-Hydroxymethylphenylboronic acid is prepared via borylation of 2-bromobenzyl alcohol. Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in THF at 80°C affords the boronic ester, which is hydrolyzed to the boronic acid.
Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.2 eq), KOAc (3 eq), THF, 80°C, 24 h.

  • Hydrolysis: HCl (1M), rt, 2 h.

  • Yield: 75%.

Coupling and Deprotection

The Suzuki-Miyaura coupling of 2-fluoro-4-bromophenol (protected as isopropyl ether) with 2-hydroxymethylphenylboronic acid is conducted using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system. Subsequent deprotection of the isopropyl group with BCl₃ in dichloromethane yields the target compound.
Reaction Conditions :

  • Coupling: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 eq), DME/H₂O (4:1), 90°C, 18 h.

  • Deprotection: BCl₃ (3 eq), CH₂Cl₂, 0°C to rt, 2 h.

  • Overall Yield: 62–68%.

Alternative Pathway via Friedel-Crafts Alkylation

Direct Alkylation of 2-Fluorophenol

Friedel-Crafts alkylation introduces the hydroxymethylphenyl group directly onto 2-fluorophenol using 2-(hydroxymethyl)benzyl alcohol and AlCl₃ as a Lewis acid. However, regioselectivity challenges arise due to competing ortho and para substitutions.
Reaction Conditions :

  • AlCl₃ (1.5 eq), CH₂Cl₂, 0°C to rt, 12 h.

  • Yield: 40–45% (low regioselectivity).

Improved Regioselectivity via Directed Metallation

To enhance para-selectivity, a directed ortho-metallation (DoM) strategy is employed. Protection of 3-fluorophenol as a methoxy group enables lithiation at the para-position using LDA, followed by quenching with 2-(hydroxymethyl)benzaldehyde and reduction with NaBH₄.
Reaction Conditions :

  • Lithiation: LDA (2.2 eq), THF, −78°C, 1 h.

  • Quenching: 2-(Hydroxymethyl)benzaldehyde (1.1 eq), −78°C to rt.

  • Reduction: NaBH₄ (2 eq), MeOH, 0°C, 1 h.

  • Yield: 55–60%.

Comparative Analysis of Synthetic Methods

MethodKey StepsAdvantagesLimitationsYield (%)Purity (%)
Suzuki-MiyauraBromination, coupling, deprotectionHigh regioselectivity, scalableMultiple protection/deprotection steps62–68≥99
Friedel-CraftsDirect alkylationFewer stepsLow regioselectivity, side products40–4585–90
Directed MetallationLithiation, aldehyde quenchingImproved para-selectivitySensitive to moisture, low temps required55–6092–95

Mechanistic Insights and Optimization

Suzuki-Miyaura Coupling

The palladium-catalyzed coupling proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Key optimizations include:

  • Solvent system : DME/H₂O (4:1) enhances boronic acid solubility and reaction efficiency.

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing proto-deboronation side reactions.

Deprotection with Boron Trichloride

BCl₃ cleaves the isopropyl ether via coordination to the oxygen atom, followed by nucleophilic attack by chloride. Excess BCl₃ (3 eq) ensures complete deprotection without overhalogenation.

Scalability and Industrial Considerations

The Suzuki-Miyaura route is preferred for large-scale synthesis due to its reproducibility and compatibility with continuous flow systems. However, cost factors (e.g., Pd catalysts) necessitate catalyst recycling strategies. In contrast, Friedel-Crafts methods, while operationally simpler, suffer from lower yields and higher purification costs.

Emerging methodologies such as photoredox catalysis and electrochemical synthesis could streamline the introduction of fluorine and hydroxymethyl groups. Additionally, machine learning-guided optimization of reaction conditions may enhance yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4-(2-carboxyphenyl)phenol.

    Reduction: Formation of 2-Fluoro-4-(2-hydroxyphenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-hydroxymethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-hydroxymethylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 2-Fluoro-4-(2-hydroxymethylphenyl)phenol with similar fluorinated phenolic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound Not available C₁₃H₁₁FO₂ 222.22* 2-F, 4-(2-hydroxymethylphenyl) Phenol, hydroxymethyl
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol 1261997-87-8 C₁₂H₈F₂O₂ 222.19 2-F, 4-(5-F-2-OH-phenyl) Phenol, fluorine (dual)
2-Fluoro-4-(4-methylphenyl)phenol 906008-24-0 C₁₃H₁₁FO 202.22 2-F, 4-(4-methylphenyl) Phenol, methyl
4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid 1262011-07-3 C₁₄H₁₁FO₃ 252.24 4-F, 3-(2-hydroxymethylphenyl) Benzoic acid, hydroxymethyl

*Calculated based on analogous structures.

Key Observations:

Hydrophobicity: The methyl group in 2-Fluoro-4-(4-methylphenyl)phenol reduces polarity, likely improving lipid solubility but diminishing hydrogen-bonding capacity .

Acidity and Reactivity: The benzoic acid derivative (CAS 1262011-07-3) introduces a carboxylic acid group, significantly lowering pKa compared to phenolic hydroxyl groups, enabling ionic interactions in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-(2-hydroxymethylphenyl)phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic aromatic substitution or Suzuki-Miyaura coupling for biphenyl formation. Key steps include:

  • Use of fluorinated precursors (e.g., 2-fluorophenol derivatives) .
  • Reaction conditions: Bases like K₂CO₃ or NaOH in polar aprotic solvents (DMF, THF) to enhance solubility and reaction efficiency .
  • Purification via column chromatography or recrystallization to isolate the product .
    • Critical Considerations : Monitor reaction progress via TLC or HPLC. Impurities from incomplete fluorination or hydroxyl group protection require rigorous characterization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 19^19F NMR to confirm fluorine substitution and aromatic proton environments. For example, 19^19F NMR peaks near -120 ppm indicate ortho-fluorine substitution .
  • IR Spectroscopy : O-H stretch (~3200 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (expected MW: ~222.19 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How do pH and temperature influence the stability and reactivity of this compound in biochemical assays?

  • Methodological Answer :

  • pH Studies : Conduct stability tests in buffers (pH 3–10) at 25°C and 37°C. Hydroxyl group ionization (pKa ~10) may affect solubility and reactivity .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Fluorine substitution generally enhances thermal stability compared to non-fluorinated analogs .
  • Data Interpretation : Degradation products (e.g., quinone derivatives) can form under oxidative conditions, necessitating LC-MS for identification .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cytochrome P450). The hydroxymethyl group may form hydrogen bonds with active sites .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, influencing reactivity .
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .

Q. How can contradictions in reported biological activities of fluorinated phenolic compounds be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare data from studies using standardized assays (e.g., MIC for antimicrobial activity). Note variations in solvent systems (DMSO vs. aqueous buffers) affecting compound bioavailability .
  • Control Experiments : Test for assay interference from hydroxyl group auto-oxidation or fluorophore quenching in fluorescence-based assays .
  • Structural Analogues : Compare with 2-Fluoro-4-(pyrrolidin-3-yl)phenol, where pyrrolidine substitution alters target selectivity .

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